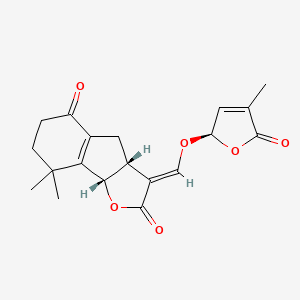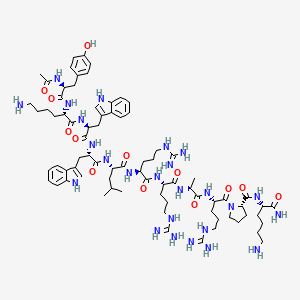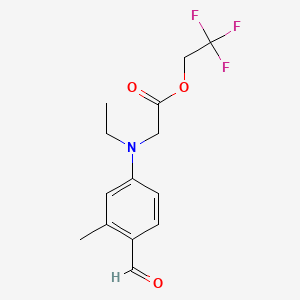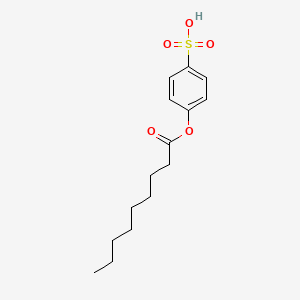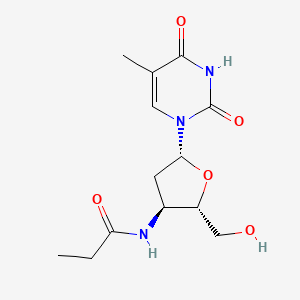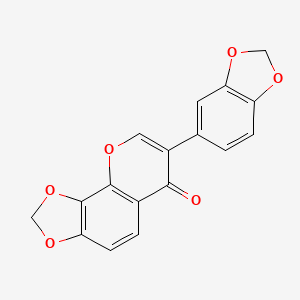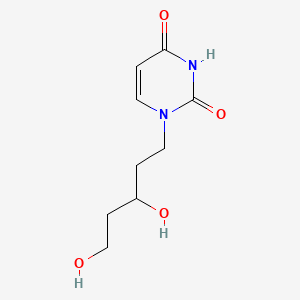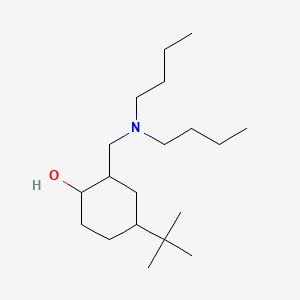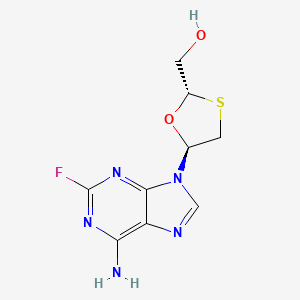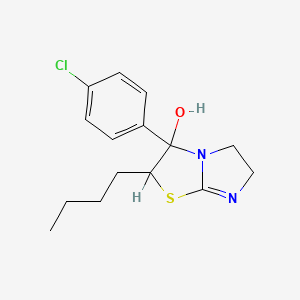
9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” is a synthetic organic compound that belongs to the class of furochromenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate starting materials such as chromenes and furans.
Methoxylation: Introduction of the methoxy group at the 9th position can be done using methanol in the presence of a catalyst.
Pyridinylmethylene substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the furochromene core.
Reduction: Reduction reactions could target the pyridinylmethylene group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its bioactivity.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example:
Enzyme inhibition: It might inhibit certain enzymes by binding to their active sites.
Receptor binding: Could interact with cellular receptors, modulating signal transduction pathways.
DNA intercalation: Might intercalate into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furochromenes: Other compounds in this class with different substituents.
Methoxy derivatives: Compounds with methoxy groups at different positions.
Pyridinylmethylene derivatives: Compounds with variations in the pyridinylmethylene group.
Uniqueness
“9-Methoxy-4-((4-pyridinylmethylene)amino)-7H-furo(3,2-g)chromen-7-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Propriétés
Numéro CAS |
78439-67-5 |
|---|---|
Formule moléculaire |
C18H12N2O4 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
9-methoxy-4-(pyridin-4-ylmethylideneamino)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H12N2O4/c1-22-18-16-13(6-9-23-16)15(12-2-3-14(21)24-17(12)18)20-10-11-4-7-19-8-5-11/h2-10H,1H3 |
Clé InChI |
UDOVBHTUBOROTA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C3=C1OC=C3)N=CC4=CC=NC=C4)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)


